Sophoricoside
Overview
Description
Sophoricoside is an isoflavone glycoside isolated from the dried fruits of Sophora japonica, a plant belonging to the Leguminosae family . It is known for its various pharmacological effects, including anti-inflammatory, anti-cancer, and immunosuppressive properties . This compound is structurally identified as genistein-4’-O-β-D-glucopyranoside .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophoricoside can be synthesized through biotransformation processes. One such method involves the use of microbial enzymes, specifically β-glucosidase, which hydrolyzes this compound into genistein . This process can be optimized to achieve a high yield of genistein, making it suitable for industrial-scale production .
Industrial Production Methods: The industrial production of this compound primarily involves the extraction from the fruits of Sophora japonica. The extraction process includes drying the fruits, followed by solvent extraction and purification using chromatographic techniques . Biotransformation using microbial strains such as Rhizopus oryzae has also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sophoricoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: β-glucosidase enzyme is commonly used to hydrolyze this compound into genistein.
Oxidation and Reduction:
Major Products: The primary product formed from the hydrolysis of this compound is genistein . Other potential products depend on the specific reactions and conditions applied.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of genistein, a compound with significant biological activities .
Biology:
- Studied for its role in modulating various biological pathways, including anti-inflammatory and anti-cancer pathways .
Medicine:
- Investigated for its potential therapeutic effects in treating allergic inflammation, atopic dermatitis, and other inflammatory conditions .
- Exhibits estrogenic activity, making it a potential candidate for hormone replacement therapy .
Industry:
Mechanism of Action
Sophoricoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and caspase-1 in stimulated human mast cells.
Estrogenic Activity: Mimics the action of estrogen by binding to estrogen receptors, thereby modulating estrogen-mediated physiological functions.
Comparison with Similar Compounds
Sophoricoside is compared with other isoflavone glycosides such as genistin, daidzin, and puerarin:
Genistin: Similar to this compound, genistin is a glycoside form of genistein.
Daidzin: Another isoflavone glycoside with similar estrogenic and anti-inflammatory properties.
This compound’s uniqueness lies in its specific source (Sophora japonica) and its potent pharmacological activities, particularly its anti-inflammatory and estrogenic effects .
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJFLLIDGZEP-CMWLGVBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017840 | |
Record name | Sophoricoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152-95-4 | |
Record name | Sophoricoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sophoricoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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